1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA
Description
1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA is a complex organic compound that features a thiophene ring, a sulfamoylphenyl group, and a thiourea moiety
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethylcarbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S3/c15-23(19,20)11-5-3-10(4-6-11)7-8-16-14(21)17-13(18)12-2-1-9-22-12/h1-6,9H,7-8H2,(H2,15,19,20)(H2,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJKHYWDQYSCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoylphenyl and thiourea groups. Common synthetic routes include:
Condensation Reactions: The Paal-Knorr synthesis is often used to form the thiophene ring by condensing a 1,4-dicarbonyl compound with a sulfur source such as phosphorus pentasulfide.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the thiophene-2-carbonyl chloride with thiourea under basic conditions to form the desired thiourea derivative.
Chemical Reactions Analysis
1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA has a wide range of scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It is studied for its role in inhibiting specific enzymes and pathways involved in various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring and thiourea moiety are crucial for binding to active sites, leading to inhibition or modulation of enzyme activity . The sulfamoyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
1-[2-(4-SULFAMOYLPHENYL)ETHYL]-3-(THIOPHENE-2-CARBONYL)THIOUREA can be compared with other thiophene and thiourea derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine also contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Thiourea Derivatives: Thiourea compounds such as
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